2-Bromo-3-nitrothiophene
CAS No.: 2161-96-8
Cat. No.: VC21302228
Molecular Formula: C4H2BrNO2S
Molecular Weight: 208.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2161-96-8 |
---|---|
Molecular Formula | C4H2BrNO2S |
Molecular Weight | 208.04 g/mol |
IUPAC Name | 2-bromo-3-nitrothiophene |
Standard InChI | InChI=1S/C4H2BrNO2S/c5-4-3(6(7)8)1-2-9-4/h1-2H |
Standard InChI Key | BWMCPPKGEXBKSY-UHFFFAOYSA-N |
SMILES | C1=CSC(=C1[N+](=O)[O-])Br |
Canonical SMILES | C1=CSC(=C1[N+](=O)[O-])Br |
Introduction
Chemical Properties and Structure
2-Bromo-3-nitrothiophene is characterized by a thiophene core with a bromine atom at the 2-position and a nitro group at the 3-position. The molecular formula is C₄H₂BrNO₂S, corresponding to a molecular weight of 208.0332 g/mol . The compound's structure features a five-membered aromatic ring containing a sulfur atom, with the bromine and nitro substituents positioned adjacently, creating a unique electronic environment.
The chemical identity of 2-Bromo-3-nitrothiophene is well-established through various spectroscopic and analytical methods. Its exact mass has been determined to be 206.898956, which aligns with its theoretical molecular weight . The compound's structure can be represented by the following chemical identifiers:
Table 1: Chemical Identifiers of 2-Bromo-3-nitrothiophene
Identifier Type | Value |
---|---|
CAS Number | 2161-96-8 |
Molecular Formula | C₄H₂BrNO₂S |
InChI | InChI=1S/C4H2BrNO2S/c5-4-3(6(7)8)1-2-9-4/h1-2H |
InChIKey | BWMCPPKGEXBKSY-UHFFFAOYSA-N |
SMILES | C1=CSC(=C1N+[O-])Br |
The compound is classified as an ortho-like derivative in terms of its substitution pattern, referring to the proximity of the bromine and nitro groups on adjacent positions of the thiophene ring . This arrangement influences the compound's reactivity, particularly in nucleophilic aromatic substitution reactions, where the ortho relationship between substituents can facilitate intramolecular interactions in the transition state.
Physical Properties
2-Bromo-3-nitrothiophene possesses several distinctive physical properties that influence its handling, storage, and application in synthetic procedures. These properties have been well-characterized through various analytical methods and are summarized in the following table:
Table 2: Physical Properties of 2-Bromo-3-nitrothiophene
The relatively high boiling point of 2-Bromo-3-nitrothiophene (236.8±20.0 °C at 760 mmHg) indicates strong intermolecular forces, likely due to the polar nature of both the nitro group and the bromine-carbon bond. The compound's moderate vapor pressure suggests limited volatility at room temperature, which may be advantageous for handling in laboratory settings.
Reactions and Chemical Behavior
2-Bromo-3-nitrothiophene demonstrates distinctive reactivity patterns, particularly in nucleophilic aromatic substitution reactions. The compound's reactivity is significantly influenced by the electron-withdrawing nitro group, which activates the thiophene ring toward nucleophilic attack, and the bromine atom, which serves as an excellent leaving group.
A significant study examined the nucleophilic aromatic substitution reactions of 2-Bromo-3-nitrothiophene with various amines:
"The kinetics of the nucleophilic aromatic substitution of some 2-L-5-nitrothiophenes (para-like isomers) with three different amines (pyrrolidine, piperidine, and morpholine) were studied in three room-temperature ionic liquids... The above reaction also was studied with 2-bromo-3-nitrothiophene, an ortho-like derivative able to give peculiar intramolecular interactions in the transition state, which are strongly affected by the reaction medium."
This research highlights several important aspects of 2-Bromo-3-nitrothiophene's chemical behavior:
These findings indicate that 2-Bromo-3-nitrothiophene is a versatile substrate for nucleophilic aromatic substitution reactions, with potential applications in the synthesis of amino-functionalized thiophene derivatives.
Applications and Research Significance
2-Bromo-3-nitrothiophene serves as an important building block in organic synthesis, particularly for the preparation of functionalized thiophene derivatives. Its significance lies in the following areas:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume